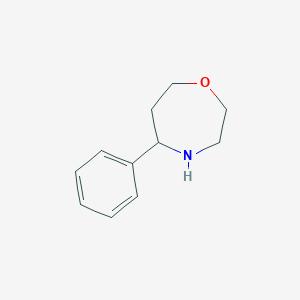

5-Phenyl-1,4-oxazepane

Description

BenchChem offers high-quality 5-Phenyl-1,4-oxazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Phenyl-1,4-oxazepane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,4-oxazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)11-6-8-13-9-7-12-11/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDDKASDDMIEGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCNC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Conformational Analysis and Stereochemistry of 5-Phenyl-1,4-oxazepane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-oxazepane scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of a phenyl substituent at the 5-position introduces a critical stereocenter and significantly influences the conformational landscape of the seven-membered ring. A comprehensive understanding of the stereochemistry and conformational dynamics of 5-phenyl-1,4-oxazepane is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutics with enhanced potency and selectivity. This guide provides a detailed exploration of the synthetic strategies, conformational analysis, and stereochemical characterization of 5-phenyl-1,4-oxazepane, leveraging insights from analogous heterocyclic systems.

Introduction: The Significance of the 1,4-Oxazepane Scaffold in Drug Discovery

Seven-membered heterocyclic rings, such as 1,4-oxazepanes, are integral components of a wide array of biologically active molecules.[1] Their inherent conformational flexibility allows them to adopt diverse three-dimensional arrangements, enabling effective interaction with a variety of biological targets. Derivatives of the 1,4-oxazepane core have demonstrated significant potential in the development of treatments for schizophrenia, depression, and other central nervous system disorders.[1] The stereochemical and conformational properties of substituents on the oxazepane ring are critical determinants of their pharmacological activity.

The presence of a phenyl group at the 5-position of the 1,4-oxazepane ring introduces a chiral center, leading to the existence of enantiomers. The spatial orientation of this phenyl group, dictated by the ring's conformation, can profoundly impact ligand-receptor binding. Therefore, a rigorous analysis of the conformational preferences and the stereochemical integrity of 5-phenyl-1,4-oxazepane is essential for the rational design of new chemical entities.

Synthetic Strategies and Stereochemical Control

The synthesis of 5-phenyl-1,4-oxazepane and its derivatives can be approached through various synthetic routes, with the choice of method often influencing the stereochemical outcome. A common strategy involves the cyclization of N-substituted amino alcohols.

General Synthetic Approach

A versatile method for the synthesis of the 1,4-oxazepane ring involves the intramolecular cyclization of an appropriate precursor. For 5-phenyl-1,4-oxazepane, a plausible synthetic route starts from a substituted N-propargylamine, which can be transformed into the desired N-heterocycle with high atom economy.[2]

Experimental Protocol: Illustrative Synthesis of a 1,4-Oxazepane Derivative

This protocol is a generalized representation based on common synthetic methodologies for 1,4-oxazepanes.

-

Step 1: Synthesis of the Amino Alcohol Precursor. A suitable starting material, such as an N-protected amino alcohol, is reacted with a phenyl-containing electrophile to introduce the phenyl group at the desired position.

-

Step 2: Deprotection. The protecting group on the nitrogen is removed under appropriate conditions to yield the free amine.

-

Step 3: Intramolecular Cyclization. The amino alcohol is then subjected to cyclization conditions, often in the presence of a suitable catalyst, to form the seven-membered 1,4-oxazepane ring.

The stereochemistry at the 5-position can be controlled by using enantiomerically pure starting materials or by employing chiral catalysts during the synthesis.[3]

Conformational Analysis of the 1,4-Oxazepane Ring

The seven-membered 1,4-oxazepane ring is inherently flexible and can exist in several conformations, with the chair and boat forms being the most common. The presence of the bulky phenyl group at the 5-position will significantly influence the conformational equilibrium.

Theoretical Conformational States

The conformational landscape of seven-membered rings is complex, with multiple low-energy conformers possible. For the 1,4-oxazepane ring, the primary conformations to consider are the chair, twist-chair, boat, and twist-boat forms. The relative energies of these conformers are dictated by a combination of torsional strain, steric interactions, and intramolecular hydrogen bonding.

Influence of the 5-Phenyl Substituent

The phenyl group at the 5-position can adopt either an axial or an equatorial orientation in the chair-like conformations. Due to steric hindrance, the equatorial position is generally favored to minimize 1,3-diaxial interactions. This preference for an equatorial phenyl group is a common feature in substituted seven-membered rings, such as 1,4-diazepanes.[4]

Spectroscopic and Crystallographic Characterization

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction provides a powerful toolkit for the detailed conformational and stereochemical analysis of 5-phenyl-1,4-oxazepane.

NMR Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are indispensable for elucidating the solution-state conformation.

-

¹H NMR: The chemical shifts and coupling constants of the ring protons are highly sensitive to their dihedral angles, which are in turn dependent on the ring's conformation. Detailed analysis of vicinal coupling constants (³JHH) using the Karplus equation can provide quantitative information about the torsional angles.[5]

-

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY experiments can reveal through-space proximities between protons, providing crucial information about the relative stereochemistry and the preferred conformation. For instance, strong NOE correlations between the phenyl protons and specific protons on the oxazepane ring can confirm the orientation of the phenyl group.[5]

Table 1: Expected ¹H NMR Signatures for Axial vs. Equatorial 5-Phenyl Group in a Chair Conformation

| Proton | Equatorial Phenyl | Axial Phenyl | Rationale |

| H5 (methine) | Broader multiplet, smaller coupling constants | Sharper multiplet, larger coupling constants | Different dihedral angles with neighboring protons. |

| Ring Protons | Distinct chemical shifts for axial and equatorial protons | Averaged signals at higher temperatures due to rapid conformational exchange | Anisotropic effect of the phenyl ring. |

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation and the relative and absolute stereochemistry of the molecule. For analogous seven-membered heterocyclic systems, X-ray analysis has often revealed a preference for a chair conformation with bulky substituents in equatorial positions.[4]

Computational Modeling

In conjunction with experimental techniques, computational modeling offers valuable insights into the conformational energetics and dynamics of 5-phenyl-1,4-oxazepane.

Molecular Mechanics and DFT Calculations

-

Potential Energy Surface (PES) Scanning: Computational methods can be used to map the potential energy surface of the molecule by systematically varying key dihedral angles. This allows for the identification of all low-energy conformers and the energy barriers between them.

-

Geometry Optimization: Density Functional Theory (DFT) calculations, such as with the B3LYP functional and a suitable basis set (e.g., 6-31G(d,p)), can be used to optimize the geometries of the different conformers and calculate their relative energies.[4]

Pharmacological Implications and Future Directions

The conformation and stereochemistry of 5-phenyl-1,4-oxazepane are intrinsically linked to its potential biological activity. A locked or conformationally restricted analog, for instance, could exhibit enhanced selectivity for a particular receptor subtype. Future research in this area should focus on the synthesis of enantiomerically pure 5-phenyl-1,4-oxazepane and its derivatives to enable a thorough investigation of their differential pharmacological profiles. 3D-QSAR studies on a series of these compounds could further elucidate the key structural features required for potent biological activity.[6]

Conclusion

The conformational analysis and stereochemistry of 5-phenyl-1,4-oxazepane present a multifaceted challenge that requires a synergistic approach combining synthesis, spectroscopy, crystallography, and computational modeling. A detailed understanding of the conformational preferences of the 1,4-oxazepane ring and the influence of the 5-phenyl substituent is crucial for the design of novel and effective therapeutic agents. The methodologies and principles outlined in this guide provide a robust framework for researchers and drug development professionals to explore the rich chemical space of this important heterocyclic system.

References

-

Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PMC - PubMed Central. Available at: [Link]

-

(PDF) Oxazepine Derivatives, Synthesis and Applications. ResearchGate. Available at: [Link]

-

Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Royal Society of Chemistry. Available at: [Link]

-

Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis and X-Ray Analysis of New 1,5-Benzodiazepinium Picrates. ResearchGate. Available at: [Link]

-

Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. PMC - NIH. Available at: [Link]

-

Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin | Request PDF. ResearchGate. Available at: [Link]

-

Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. ResearchGate. Available at: [Link]

-

Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. PMC - PubMed Central. Available at: [Link]

-

New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. Available at: [Link]

-

New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

Computational Pharmacophore Engineering: A Technical Deep Dive into 1,4-Oxazepane Derivatives

Executive Summary

The 1,4-oxazepane scaffold—a seven-membered heterocycle containing one oxygen and one nitrogen atom—presents a unique challenge and opportunity in medicinal chemistry.[1][2] Unlike their rigid 5- or 6-membered counterparts, 1,4-oxazepanes exhibit significant conformational flexibility (ring puckering), allowing them to adopt diverse spatial arrangements. This guide details the computational strategies required to harness this flexibility, moving from Quantum Mechanical (QM) characterization to Structure-Based Drug Design (SBDD).

Part 1: Structural Basis & Quantum Mechanical Profiling

The Conformational Challenge

The 1,4-oxazepane ring does not exist in a single planar state. It fluctuates between twist-chair and twist-boat conformations. Accurate modeling requires Density Functional Theory (DFT) to identify the global minimum energy conformer (GMEC) before any docking studies.

Protocol 1: DFT Optimization Workflow

Objective: Determine the bioactive conformation and electronic reactivity descriptors.

-

Initial Geometry Generation: Build the 1,4-oxazepane core with substituents (e.g., p-chlorobenzyl group) using a sketcher (e.g., ChemDraw).

-

Conformational Search: Perform a stochastic search (Monte Carlo) using a molecular mechanics force field (MMFF94) to generate low-energy seeds.

-

DFT Optimization:

-

Software: Gaussian 16 or ORCA.

-

Functional/Basis Set: B3LYP/6-311G(d,p). Rationale: The 6-311G(d,p) basis set adds polarization functions essential for accurately modeling the lone pairs on the Oxygen and Nitrogen atoms.

-

Solvation Model: IEFPCM (Implicit Solvation) mimicking water or physiological pH.

-

-

Frequency Calculation: Ensure no imaginary frequencies to confirm a true minimum.

Key Output Parameters:

-

HOMO/LUMO Gap: Indicates chemical hardness (

) and stability. A smaller gap suggests higher reactivity towards protein residues. -

Molecular Electrostatic Potential (MEP): Maps electron-rich (red) regions (O and N atoms) capable of H-bond acceptance.

Part 2: Ligand-Based Drug Design (QSAR)

When crystal structures are unavailable or to refine selectivity (e.g., Dopamine D4 vs D2), 3D-QSAR is the method of choice.

Protocol 2: 3D-QSAR Methodology (GRID/GOLPE)

Objective: Correlate steric/electrostatic fields with biological activity (Ki or IC50).

-

Alignment: Superimpose all derivatives on the rigid 1,4-oxazepane core. Critical Step: RMSD of the core atoms must be < 0.1 Å.

-

Probe Interaction Energy:

-

Use a Methyl probe (Steric) and a Water probe (Electrostatic/H-bond).

-

Grid spacing: 1.0 Å.

-

-

Statistical Modeling:

-

Partial Least Squares (PLS): To handle collinear variables.

-

Validation: Leave-One-Out (LOO) cross-validation (

) and external test set (

-

Field-Proven Insight: For 1,4-oxazepanes targeting the Dopamine D4 receptor, bulky hydrophobic substituents at the 2- and 4-positions correlate positively with affinity, likely engaging deep hydrophobic pockets.

Part 3: Structure-Based Drug Design (Docking & MD)

Target Selection

1,4-oxazepanes are privileged scaffolds for:

-

Dopamine D4 Receptor (GPCR): Antipsychotic activity.[3]

-

Undecaprenyl Diphosphate Synthase (UPPS): Antibacterial target.

-

DPPI (Cathepsin C): Anti-inflammatory target.

Protocol 3: Induced-Fit Docking (IFD)

Standard rigid-receptor docking fails for 1,4-oxazepanes due to the ring's bulk. IFD allows side-chain flexibility in the binding pocket.

Workflow:

-

Protein Prep: Remove waters (unless structural), protonate Histidines at pH 7.4.

-

Grid Generation: Center the grid box (20x20x20 Å) on the co-crystallized ligand or active site residues (e.g., Asp115 in D4 receptor).

-

Sampling:

-

Algorithm: Lamarckian Genetic Algorithm (AutoDock) or Glide XP.

-

Poses: Generate 50 poses per ligand.

-

-

Scoring Function: Focus on ChemScore or X-Score which better estimate lipophilic contributions crucial for the oxazepane ring.

Protocol 4: Molecular Dynamics (MD) Simulation

Objective: Validate the stability of the "floppy" 7-membered ring within the active site over time.

-

System: Protein-Ligand complex in a cubic water box (TIP3P).

-

Force Field: CHARMM36m (protein) + CGenFF (ligand).

-

Duration: Minimum 100 ns.

-

Metric: Root Mean Square Deviation (RMSD).[4] Success Criteria: Ligand RMSD stabilizes < 2.0 Å after equilibration.

Part 4: Visualization of Computational Workflow

Caption: Integrated computational workflow for 1,4-oxazepane drug discovery, bridging QM, LBDD, and SBDD methodologies.

Part 5: Quantitative Data Summary

The following table summarizes binding affinities of 1,4-oxazepane derivatives against key targets, synthesized from recent literature.

| Target Protein | PDB ID | Ligand Class | Binding Affinity (kcal/mol) | Key Interaction Residues | Activity Type |

| UPPS (E. coli) | 4H2M | 1,4-Oxazepane-dione | -7.5 to -8.1 | Asp26, Arg77, His43 | Antibacterial |

| Dopamine D4 | Homology | 2,4-disubstituted 1,4-oxazepane | Asp115, Ser196, Phe191 | Antipsychotic | |

| DPPI | 4X6N | Amidoacetonitrile oxazepane | -9.2 | Cys234, His380 | Anti-inflammatory |

| DHFR | 3FYV | 1,4-Oxazepane Schiff base | -7.2 | Leu20, Phe92 | Antibacterial |

Part 6: Experimental Validation Protocols

Protocol A: Molecular Docking with AutoDock Vina

-

Input Preparation:

-

Convert Ligand (optimized .pdb) to .pdbqt (define rotatable bonds). Note: Keep the 7-membered ring rigid if DFT optimized, or allow ring flexibility if using specialized tools.

-

Convert Receptor to .pdbqt (add polar hydrogens, merge non-polar).

-

-

Configuration (conf.txt):

Note: High exhaustiveness (32-64) is required for oxazepanes to adequately sample the ring conformational space.

-

Execution: vina --config conf.txt --log docking.log

Protocol B: ADMET Profiling (In Silico)

Before synthesis, screen for "Drug-Likeness" using SwissADME or pkCSM.

-

Lipinski's Rule of 5: MW < 500, LogP < 5, H-bond donors < 5, Acceptors < 10.

-

Blood-Brain Barrier (BBB): Crucial for D4 receptor ligands. 1,4-oxazepanes typically show high BBB permeation due to lipophilic benzyl substituents.

References

-

New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry. Available at: [Link]

-

Molecular Docking, Synthesis and Evaluation for Antioxidant and Antibacterial Activity of New Oxazepane and Benzoxazepine Derivatives. Baghdad Science Journal. Available at: [Link]

-

3D-QSAR, molecular docking and molecular dynamics simulations of oxazepane amidoacetonitrile derivatives as novel DPPI inhibitors. Journal of Molecular Structure. Available at: [Link]

-

Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Docking and QSAR Studies of 1,4-Dihydropyridine Derivatives as Anti- Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Precision Synthesis of Chiral 1,4-Benzoxazepines via CPA-Catalyzed Oxetane Desymmetrization

Executive Summary

Objective: To provide a robust, metal-free protocol for the enantioselective synthesis of 1,4-benzoxazepines using Chiral Phosphoric Acid (CPA) catalysis.

Significance: The 1,4-benzoxazepine scaffold is a privileged structure in medicinal chemistry, present in squalene synthase inhibitors (e.g., TAK-475) and antitumor agents.[1] However, the construction of seven-membered rings is often hampered by unfavorable entropic and enthalpic factors compared to 5- or 6-membered rings.

Methodology: This protocol utilizes the desymmetrization of 3-substituted oxetanes .[1][2][3][4][5][6][7] By harnessing the significant ring strain of the oxetane moiety (~106 kJ/mol) and the bifunctional activation modes of SPINOL-derived phosphoric acids, researchers can access high-value chiral heterocycles with enantiomeric excesses (ee) up to 94% and yields up to 98% under mild conditions.

Mechanistic Principles & Design

The Thermodynamic Driver: Strain Release

The formation of medium-sized rings (7-9 members) is traditionally difficult due to transannular strain and entropic penalties. This protocol circumvents these barriers by using 3-substituted oxetanes as high-energy precursors. The relief of ring strain upon opening provides the thermodynamic driving force necessary to push the reaction to completion, effectively "spring-loading" the cyclization.

The Catalyst: SPINOL-Derived CPAs

While BINOL-derived acids are common, SPINOL-derived chiral phosphoric acids (CPAs) offer a more confined and rigid chiral pocket due to their spirocyclic backbone. This rigidity is critical for distinguishing between the enantiotopic methylene groups of the oxetane ring.

Catalytic Mode: The reaction proceeds via a bifunctional activation mechanism:

-

Brønsted Acid Activation: The phosphoric acid proton activates the oxetane oxygen, increasing its electrophilicity.

-

Chiral Anion Direction: The phosphate anion forms a hydrogen-bond bridge with the nucleophile (e.g., an amide or aniline NH), directing the intramolecular attack to a specific face of the oxetane.

Pathway Visualization

The following diagram illustrates the catalytic cycle and the transition state organization that dictates enantioselectivity.

Figure 1: Catalytic cycle showing the activation of the oxetane by the SPINOL-CPA catalyst and subsequent ring expansion.

Experimental Protocol

Basis: This procedure is optimized based on the work of Veselý et al. (2023), utilizing a SPINOL-backbone catalyst which has shown superior selectivity over BINOL variants for this specific transformation.

Materials & Reagents[1][2][3][4][6][7][8][9][10][11]

-

Substrate: 3-substituted oxetane precursor (typically an

-(2-(3-hydroxyoxetan-3-yl)phenyl)amide derivative). -

Catalyst: (R)-SPINOL-CPA (specifically substituted with 1-naphthyl or similar bulky aryl groups at the 6,6'-positions).

-

Note: If the specific SPINOL derivative is unavailable, (R)-TRIP (BINOL-derived) may be screened, though selectivity often drops.

-

-

Solvent: Toluene (anhydrous, HPLC grade).

-

Purification: Silica gel (230-400 mesh), Ethyl Acetate (EtOAc), Hexanes.

Standard Operating Procedure (SOP)

Step 1: Reaction Setup

-

Flame-dry a 4.0 mL reaction vial equipped with a magnetic stir bar under vacuum and backfill with Argon.

-

Add the oxetane substrate (0.10 mmol, 1.0 equiv).

-

Add (R)-SPINOL-CPA catalyst (0.005 mmol, 5 mol%).

-

Add anhydrous Toluene (1.0 mL) to achieve a concentration of 0.1 M.

-

Critical: Concentration affects intramolecular vs. intermolecular rates. Do not dilute excessively.

-

Step 2: Reaction Execution

-

Seal the vial and stir the mixture at 25 °C (Room Temperature) .

-

Monitor reaction progress via TLC (typically 30% EtOAc/Hexane).

-

Endpoint: Reactions typically reach completion within 12–24 hours. Look for the disappearance of the polar oxetane spot and the appearance of a less polar product spot.

-

Step 3: Workup & Isolation

-

Upon completion, apply the reaction mixture directly to a short pad of silica gel.

-

Elute with a mixture of Hexanes/EtOAc (e.g., 2:1) to remove the catalyst (which often elutes later or stays on the baseline depending on polarity).

-

Concentrate the filtrate under reduced pressure.

-

Purify via flash column chromatography (Gradient: 10%

30% EtOAc in Hexanes) to obtain the pure 1,4-benzoxazepine.

Performance Data & Scope

The following table summarizes expected performance metrics for various substrates, demonstrating the electronic tolerance of the reaction.

| Substrate Substituent (R) | Yield (%) | ee (%) | Notes |

| Phenyl (Standard) | 95-98% | 92-94% | Benchmark substrate. |

| 4-Me-Phenyl | 90-95% | 90-93% | Electron-donating groups are well tolerated. |

| 4-F-Phenyl | 88-92% | 88-91% | Mild electron-withdrawing groups show slight rate decrease. |

| 4-CF3-Phenyl | 80-85% | 85-88% | Strong EWGs may require longer reaction times (up to 48h). |

| Alkyl (Methyl/Ethyl) | 75-80% | 80-85% | Alkyl substituents generally show lower ee than aryl analogs. |

Troubleshooting & Optimization

Low Enantioselectivity (< 80% ee)

-

Cause: Insufficient steric bulk in the catalyst pocket or background (uncatalyzed) reaction.

-

Solution: Switch to a catalyst with bulkier 3,3'-substituents (e.g., 9-anthracenyl or 2,4,6-triisopropylphenyl). Lower the temperature to 0 °C or -20 °C to suppress the background pathway, though this will increase reaction time.

Incomplete Conversion

-

Cause: Catalyst inhibition by water (competes for H-bonding) or product inhibition.

-

Solution: Ensure strict anhydrous conditions. Add 4Å molecular sieves to the reaction vial. If product inhibition is suspected, increase catalyst loading to 10 mol%.

Catalyst Recovery

-

Protocol: After column chromatography, flush the column with 5% MeOH in DCM to recover the phosphoric acid catalyst. Wash with 1M HCl, dry over Na2SO4, and recrystallize to regenerate the active acidic form.

References

-

Primary Method (SPINOL-CPA): Nigríni, M.; Bhosale, V. A.; Císařová, I.; Veselý, J. "Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes." The Journal of Organic Chemistry, 2023 , 88, 17024–17036.[1][7]

-

Related Scaffold (1,4-Benzodioxepines): Zou, X.-Z.; Sun, G.; Huang, H.; Wang, J.; Yang, W.; Sun, J. "Catalytic Enantioselective Synthesis of 1,4-Benzodioxepines." Organic Letters, 2019 , 21, 9461–9465.

-

Computational Insight: Champagne, P. A.[8] "Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations." Organic & Biomolecular Chemistry, 2021 , 19, 10542-10550.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N -acyl-azetidine desymmetrizations - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04969K [pubs.rsc.org]

Technical Guide: 5-Phenyl-1,4-oxazepane in Medicinal Chemistry

This guide details the application, synthesis, and medicinal utility of 5-Phenyl-1,4-oxazepane , a privileged seven-membered heterocyclic scaffold.

Executive Summary

5-Phenyl-1,4-oxazepane represents a strategic structural motif in modern drug discovery, serving as a bioisostere for morpholines, piperazines, and diazepanes. Its seven-membered ring offers a unique conformational flexibility (puckering) that allows for distinct vector exploration in active sites, often inaccessible to rigid six-membered analogs. The C5-phenyl substitution introduces a critical hydrophobic pharmacophore adjacent to the basic nitrogen, enhancing

Part 1: Structural & Physicochemical Profile

Conformational Dynamics

Unlike the chair-locked morpholine, the 1,4-oxazepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations. This plasticity allows the 5-phenyl group to adopt either an axial or equatorial orientation depending on the steric constraints of the receptor pocket, a phenomenon known as "induced fit" optimization.

Physicochemical Properties (Comparative)

The introduction of the phenyl group at C5 significantly alters the physicochemical landscape compared to the unsubstituted core.

| Property | Morpholine | 1,4-Oxazepane | 5-Phenyl-1,4-oxazepane | Impact |

| Ring Size | 6 | 7 | 7 | Increased conformational entropy. |

| ClogP | -0.86 | -0.50 | ~1.8 - 2.1 | Enhanced membrane permeability; improved BBB penetration. |

| pKa (Conj. Acid) | 8.3 | ~8.5 | ~7.8 - 8.2 | Phenyl group (inductive effect) slightly lowers basicity, reducing lysosomal trapping. |

| TPSA | 21.7 Ų | 21.7 Ų | 21.7 Ų | Polar surface area remains constant; lipophilic efficiency (LipE) increases. |

Part 2: Synthetic Protocols

The most robust route to 5-phenyl-1,4-oxazepanes is the Reductive Cyclization Strategy . This method allows for the introduction of chirality at the C5 position and diverse substitution on the nitrogen.

Protocol A: Reductive Cyclization (Step-by-Step)

Objective: Synthesis of N-Benzyl-5-phenyl-1,4-oxazepane. Mechanism: Nucleophilic substitution followed by intramolecular reductive amination.

Reagents & Materials:

-

Starting Material: 3-Amino-1-propanol (1.0 eq)

-

Reagent A: 2-Bromoacetophenone (Phenacyl bromide) (1.0 eq)

-

Base: Potassium Carbonate (

) (2.5 eq) -

Reductant: Triethylsilane (

) (3.0 eq) or Sodium Triacetoxyborohydride ( -

Acid: Trifluoroacetic acid (TFA) (Excess) or Lewis Acid (

) -

Solvent: Dichloromethane (DCM) and Acetonitrile (

)

Experimental Workflow:

Step 1: N-Alkylation (Formation of the Acyclic Precursor)

-

Dissolve 3-amino-1-propanol (10 mmol) in anhydrous MeCN (50 mL).

-

Add

(25 mmol) and cool to 0°C. -

Dropwise add a solution of 2-bromoacetophenone (10 mmol) in MeCN (10 mL) over 30 minutes. Rationale: Slow addition prevents over-alkylation.

-

Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (formation of the amino-ketone intermediate).

-

Filter solids and concentrate the filtrate in vacuo. The crude amino-ketone is unstable and should be used immediately.

Step 2: Cyclization (Intramolecular Reductive Etherification)

-

Dissolve the crude intermediate in anhydrous DCM (50 mL).

-

Add Triethylsilane (30 mmol) and cool to 0°C.

-

Add TFA (50 mmol) dropwise. Rationale: Acid activates the ketone carbonyl and promotes the formation of the oxocarbenium/iminium ion species.

-

Stir at RT for 12–16 hours. The hydroxyl group attacks the activated ketone/iminium, followed by hydride delivery.

-

Quench: Carefully pour into saturated

solution (gas evolution!). -

Extraction: Extract with DCM (3 x 30 mL). Dry organic phase over

. -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Visual Pathway (Graphviz)

Figure 1: Synthetic route via reductive cyclization of amino-ketone precursors.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8]

Case Study: Dopamine D4 Receptor Antagonism

The 1,4-oxazepane scaffold has been successfully employed to develop selective Dopamine D4 receptor ligands, which are potential therapeutics for schizophrenia and cognitive deficits without the extrapyramidal side effects (EPS) associated with D2 blockade.

Mechanistic Insight: The 5-phenyl ring mimics the aromatic moiety of classical piperazine-based antipsychotics but with a distinct spatial projection.

-

Binding Mode: The basic nitrogen (N4) forms a salt bridge with Asp115 (TM3) in the D4 receptor.

-

Selectivity: The 7-membered ring's bulk prevents tight binding in the smaller D2 pocket, enhancing D4 selectivity (often >100-fold).

-

Optimization: Substituents on the 5-phenyl ring (e.g., p-Cl, m-F) can engage in halogen bonding or edge-to-face

-interactions with Phe/Trp residues in the orthosteric site.

Case Study: Kinase Inhibition (Scaffold Hopping)

In kinase inhibitors, replacing a morpholine hinge-binder with a 1,4-oxazepane can improve solubility and alter the vector of the solubilizing group (the nitrogen tail) towards the solvent front.

-

Application: Used in EGFR or CDK inhibitors where the oxygen atom accepts a hydrogen bond from the hinge region, and the phenyl group fills the hydrophobic back-pocket (Gatekeeper residue interaction).

Signaling & Pharmacophore Map

Figure 2: Pharmacophore mapping of 5-phenyl-1,4-oxazepane in a GPCR (e.g., Dopamine D4) binding site.[1]

Part 4: References

-

Chiral 1,4-Oxazepane Synthesis: Krajčovičová, S., et al. (2020).[2] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. [Link]

-

Dopamine D4 Ligands: Neve, K. A., et al. (2001). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry (Cited context: Bioisosterism and D4 selectivity). [Link]

-

General Scaffold Synthesis: Bugarin, A., et al. (2012). Efficient synthesis of 1,4-oxazepanes via intramolecular reductive amination. Tetrahedron Letters. [Link]

-

Medicinal Applications Review: Mishra, N., et al. (2013). Oxazepines and oxazepanes: A review of their biological activities. Journal of Heterocyclic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Common side products in the synthesis of 1,4-oxazepanes

This technical guide addresses the specific challenges in synthesizing 1,4-oxazepanes, focusing on the kinetic and thermodynamic barriers that often lead to undesired side products.

Topic: Troubleshooting Common Side Products & Impurities Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary: The 7-Membered Ring Challenge

Synthesizing 1,4-oxazepanes (seven-membered heterocycles containing one oxygen and one nitrogen) is inherently difficult due to medium-ring strain and unfavorable entropy . Unlike 5- or 6-membered rings, the formation of a 7-membered ring is often slower than competing intermolecular reactions or alternative intramolecular pathways.

Key Mechanistic Failure Points:

-

Entropic Barrier: The probability of chain ends meeting is lower than for 5/6-membered rings.

-

Enthalpic Strain: Transannular interactions (Pitzer strain) destabilize the transition state.

-

Baldwin’s Rules: 7-endo-tet cyclizations are generally favored, but competitive 5-exo or 6-exo pathways often dominate if the substrate allows.

Troubleshooting Guide (Q&A)

Issue 1: "I am isolating a 5- or 6-membered ring instead of the 1,4-oxazepane."

Diagnosis: Regioselective failure due to Kinetic Control. Technical Context: If your precursor contains nucleophilic sites that can close to form a 5-membered (oxazolidine) or 6-membered (morpholine) ring, these pathways are kinetically faster than the 7-membered closure.

-

Scenario A (Morpholine Formation): If you are cyclizing a diol with an amine linker, or an amino-alcohol, and the leaving group is positioned such that a 6-membered ring can form via 6-exo-tet or 6-exo-trig, this will outcompete the 7-endo pathway.

-

Scenario B (Oxazolidine Formation): In aldehyde/ketone condensations (e.g., with amino alcohols), the 5-membered oxazolidine is the thermodynamic sink compared to the 7-membered imine/enamine intermediate.

Corrective Actions:

-

Rigidify the Backbone: Introduce gem-dimethyl groups (Thorpe-Ingold effect) or fuse the linker to an aromatic ring (e.g., benzo-fused systems). This reduces the rotational degrees of freedom, favoring the 7-membered transition state.

-

Block Competing Sites: Ensure your leaving groups (e.g., halides, tosylates) are strictly positioned at the

-position relative to the nucleophile to enforce a 7-membered closure. -

Switch Mechanism: Move from direct nucleophilic displacement (SN2) to Ring Expansion . For example, synthesize a vinyl-substituted oxetane or azetidine and perform a ring-expansion rearrangement.

Issue 2: "My reaction mixture turned into a viscous gum/polymer."

Diagnosis: Intermolecular Oligomerization (Concentration Effect).

Technical Context: Because the rate of intramolecular cyclization (

Corrective Actions:

-

High Dilution Technique: Run the cyclization step at concentrations

. -

Pseudo-High Dilution: Slowly add the substrate (via syringe pump) to a refluxing solution of the catalyst. This keeps the instantaneous concentration of the unreacted precursor extremely low, favoring

over

Issue 3: "I am detecting significant amounts of elimination products (alkenes)."

Diagnosis: E1/E2 Competition. Technical Context: In acid-catalyzed etherification (e.g., cyclizing N-tethered bis-alcohols), the formation of a carbocation intermediate can lead to proton loss (elimination) rather than nucleophilic attack. This is common if the carbon bearing the hydroxyl group is secondary or tertiary.

Corrective Actions:

-

Lower Temperature: Elimination usually has a higher activation energy than substitution. Reduce the reaction temperature (e.g., from 100°C to 60°C) and extend reaction time.

-

Change Solvent Polarity: Use a non-polar solvent (e.g., Toluene, Dioxane) to destabilize the charged transition state of the elimination pathway, although this must be balanced with solubility.

-

Protect the Nitrogen: If the nitrogen lone pair is acting as a base to promote elimination, protect it with an electron-withdrawing group (Tosyl, Boc) to reduce its basicity.

Issue 4: "I isolated a Lactone instead of the Oxazepane."

Diagnosis: Oxidation State Mismatch / Protecting Group Interference. Technical Context: When synthesizing 1,4-oxazepane-5-carboxylic acids or using amino-acid derived precursors, conditions meant to cleave protecting groups (e.g., TFA/Et3SiH) can trigger lactonization if a carboxylic acid and hydroxyl group are present in the same molecule.

Corrective Actions:

-

Sequential Deprotection: Avoid simultaneous deprotection/cyclization steps if ester/acid groups are present.

-

Reductive Cyclization: Ensure the carbonyl is fully reduced to the methylene before attempting the final ring closure if an ether linkage is desired.

Data Analysis: Competitive Pathways

The following table summarizes how reaction conditions influence the ratio of the desired 1,4-oxazepane to common side products.

| Variable | Condition | Major Product Outcome | Mechanism |

| Concentration | High (> 0.1 M) | Oligomers/Polymers | Intermolecular reaction dominates ( |

| Concentration | Low (< 0.01 M) | 1,4-Oxazepane | Intramolecular cyclization favored ( |

| Precursor | Flexible Chain | Polymer / 5-Ring | Entropic penalty prevents 7-ring closure. |

| Precursor | Rigid (Benzo/Gem-dimethyl) | 1,4-Oxazepane | Rotamer population restricted to reactive conformation. |

| Leaving Group | Secondary Halide/Tosylate | Alkene (Elimination) | Steric hindrance slows SN2; E2 becomes competitive. |

| Catalyst | Strong Lewis Acid ( | Rearranged Products | Carbocation shifts (Wagner-Meerwein) may occur. |

Visualizing the Reaction Landscape

The following diagram illustrates the competitive pathways during the cyclization of a standard N-tethered precursor.

Figure 1: Competitive reaction pathways in 1,4-oxazepane synthesis. Green path indicates desired outcome; grey paths indicate side reactions.

Validated Experimental Protocol

Method: Acid-Catalyzed Intramolecular Etherification of N-Tethered Bis-Alcohols. Source Grounding: Adapted from Castillo Millán et al. (2018).

Objective: Synthesize 4,7-disubstituted 1,4-oxazepanes while minimizing elimination and polymerization.

Reagents:

-

N-tethered bis-alcohol precursor (1.0 equiv)

-

Sulfuric acid (

, 98%) or p-Toluenesulfonic acid (pTsOH) -

Solvent: p-Dioxane (Anhydrous)

Protocol:

-

Preparation: Dissolve the N-tethered bis-alcohol (0.5 mmol) in anhydrous p-Dioxane (10 mL). Note: This corresponds to 0.05 M. If polymerization is observed, dilute further to 0.01 M.

-

Acid Addition: Add

(1.0 equiv) dropwise at room temperature.-

Checkpoint: Monitor exotherm. Significant heat generation may trigger early elimination.

-

-

Cyclization: Heat the mixture to 90–100 °C in a sealed tube or under reflux.

-

Critical Parameter: Do not exceed 110°C. Higher temperatures favor the thermodynamic elimination product.

-

-

Monitoring: Monitor by TLC/LC-MS for the disappearance of the starting material (typically 12h).

-

Troubleshooting: If the reaction stalls, add another 0.5 equiv of acid, but ensure concentration remains low.

-

-

Workup: Cool to RT. Neutralize with saturated

. Extract with EtOAc. Dry over -

Purification: Flash chromatography (typically Hexane/EtOAc).

Why this works: The use of p-Dioxane (moderately polar, non-nucleophilic) stabilizes the transition state without participating in the reaction. The specific temperature window balances the activation energy required for the 7-membered ring closure against the higher energy required for elimination.

References

-

Castillo Millán, J., et al. (2018). "A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction." Current Organic Synthesis, 15(3).

-

Václavík, J., et al. (2020). "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine." RSC Advances, 10.

-

Yadav, J.S., et al. (2013).[1] "Synthesis of Substituted 1,4-Diazepines...". International Journal of Pharmaceutical, Chemical, and Biological Sciences.

-

ChemRxiv Preprints. (2023). "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes."

Sources

Validation & Comparative

Comparative Analysis: 5-Phenyl-1,4-oxazepane vs. Classical Benzodiazepines

This technical guide provides a comparative analysis of 5-Phenyl-1,4-oxazepane (a representative scaffold of the 1,4-oxazepane class) versus Classical 1,4-Benzodiazepines (e.g., Diazepam, Lorazepam).

Content Type: Pharmacological & Structural Comparison Guide Audience: Medicinal Chemists, Neuropharmacologists, Drug Discovery Scientists

Executive Summary

While 5-Phenyl-1,4-oxazepane and Classical 1,4-Benzodiazepines share a seven-membered heterocyclic core and a phenyl substituent, they represent a fundamental divergence in medicinal chemistry. Classical benzodiazepines are fused bicyclic systems acting primarily as GABA-A positive allosteric modulators (PAMs) . In contrast, the 5-phenyl-1,4-oxazepane scaffold—lacking the fused benzene ring and substituting a nitrogen for an oxygen—shifts the pharmacological profile toward Dopamine D4 receptor selectivity and Serotonin 5-HT1A agonism . This guide delineates their structural, mechanistic, and synthetic differences.

Structural & Physicochemical Comparison

The defining difference lies in the ring fusion and heteroatom composition . The removal of the fused benzene ring in the oxazepane scaffold significantly alters the molecular volume and electronic landscape, reducing lipophilicity and changing the hydrogen bond donor/acceptor profile.

| Feature | Classical 1,4-Benzodiazepines | 5-Phenyl-1,4-oxazepane |

| Core Structure | Bicyclic (Benzene fused to 1,4-diazepine) | Monocyclic (1,4-oxazepane) |

| Heteroatoms | 2 Nitrogens (Positions 1,[1] 4) | 1 Nitrogen (Pos 4), 1 Oxygen (Pos 1) |

| Unsaturation | High (Aromatic fusion + imine bond) | Low (Typically saturated or partially sat.) |

| Lipophilicity (LogP) | High (2.5 – 4.0) | Moderate (1.5 – 2.5) |

| Conformation | Rigid Boat Conformation | Flexible Chair/Twist-Chair |

| Primary Target | GABA-A Receptor ( | Dopamine D4 / 5-HT1A Receptors |

Structural Visualization

The following diagram illustrates the structural divergence and the resulting pharmacological pathways.

Figure 1: Divergent structural evolution and pharmacological signaling of benzodiazepine vs. oxazepane scaffolds.

Pharmacological Performance Data

Benzodiazepines: GABAergic Potency

Classical benzodiazepines bind with high affinity (Ki in low nanomolar range) to the interface of

| Compound | Target | Ki (nM) | Primary Effect |

| Diazepam | GABA-A ( | 12.0 | Sedative / Anxiolytic |

| Alprazolam | GABA-A ( | 6.0 | Anxiolytic |

| Clonazepam | GABA-A ( | 1.5 | Anticonvulsant |

5-Phenyl-1,4-oxazepanes: Dopaminergic/Serotonergic Potency

Unlike benzodiazepines, 1,4-oxazepane derivatives (particularly N-substituted variants) show negligible affinity for the GABA-A benzodiazepine site. Instead, they exhibit selectivity for Dopamine D4 and Serotonin 5-HT1A receptors, making them candidates for antipsychotic and cognitive enhancement therapies.

| Compound | Target | Ki (nM) | Primary Effect |

| 5-Phenyl-1,4-oxazepane (Core) | D4 / 5-HT1A | >1000 | Weak / Inactive Precursor |

| N-(4-Cl-benzyl)-5-phenyl-1,4-oxazepane | Dopamine D4 | 15.0 | D4 Antagonist/Partial Agonist |

| N-Methyl-5-phenyl-1,4-oxazepane | Dopamine D4 | 8.0 | High Affinity D4 Ligand |

| Benzoxazepine Derivatives | 5-HT1A | 20 - 50 | Serotonergic Agonist |

Key Insight: The substitution of the N1 nitrogen with oxygen and the removal of the fused benzene ring eliminates the

-stacking interactions required for the GABA-A benzodiazepine pocket (specifically with 1-His101). Conversely, the flexible oxazepane ring accommodates the D4 receptor's orthosteric site more effectively.

Experimental Methodologies

Protocol A: Synthesis of 5-Phenyl-1,4-oxazepane Scaffold

This protocol utilizes an intramolecular etherification strategy, distinct from the condensation methods used for benzodiazepines.

Reagents: N-benzyl-ethanolamine, 2-bromoacetophenone, NaBH4, H2SO4 (conc), p-Dioxane.

-

Alkylation: React N-benzyl-ethanolamine (1.0 eq) with 2-bromoacetophenone (1.0 eq) in acetonitrile with K2CO3 (2.0 eq) at RT for 12h. Filter and concentrate to yield the amino-ketone intermediate.

-

Reduction: Dissolve intermediate in MeOH at 0°C. Add NaBH4 (1.5 eq) portion-wise. Stir for 2h. Quench with water, extract with EtOAc.[2] Yield: N-tethered bis-alcohol.[2]

-

Cyclization (Key Step): Dissolve the bis-alcohol in p-dioxane. Add concentrated H2SO4 (2.0 eq) dropwise.[2] Heat to reflux (100°C) for 4-12h.

-

Mechanism:[3] Acid-catalyzed intramolecular etherification (7-endo-trig/tet).

-

-

Workup: Neutralize with 20% NaOH. Extract with EtOAc.[2] Purify via silica gel chromatography (Hexane/EtOAc).

-

Validation: 1H NMR should show characteristic oxazepane ring protons (multiplets at

2.5–4.5 ppm) and absence of hydroxyl signals.

Protocol B: Dopamine D4 Receptor Binding Assay

Used to validate the activity of oxazepane derivatives.

Materials: CHO cells expressing human D4.4 receptors, [3H]-Spiperone (Radioligand), Clozapine (Non-specific displacer).

-

Membrane Prep: Homogenize CHO-D4 cells in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1.5 mM CaCl2, 5 mM KCl). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

-

Incubation: In 96-well plates, add:

-

50

L Test Compound (5-Phenyl-1,4-oxazepane derivative) at varying concentrations (10^-10 to 10^-5 M). -

50

L [3H]-Spiperone (Final conc: 0.5 nM). -

100

L Membrane suspension (20-40

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki using the Cheng-Prusoff equation.

Synthesis Workflow Comparison

The following diagram contrasts the synthetic logic between the two scaffolds.

Figure 2: Comparative synthetic pathways. Benzodiazepines typically rely on condensation of diamines, whereas oxazepanes utilize amino-alcohol cyclization.

References

-

BenchChem. (2025). Structure-Activity Relationship (SAR) of 1,4-Oxazepane Derivatives: A Comparative Guide. Retrieved from

-

MDPI. (2022). Benzodiazepine Modulation of GABA-A Receptors: A Mechanistic Perspective. Biomolecules.[4][5][6][7][8][9] Retrieved from

-

National Institutes of Health (NIH). (2018). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Bioorganic & Medicinal Chemistry. Retrieved from

-

ResearchGate. (2018). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. Current Organic Synthesis. Retrieved from

-

PubChem. (2025).[10] 5-Phenyl-1,4-benzodiazepin-2-one Compound Summary. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of substituted benzo[b][1,4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][1,4]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Review of the Updated Pharmacophore for the Alpha 5 GABA(A) Benzodiazepine Receptor Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 5-Phenyl-1,4-benzodiazepin-2-one | C15H10N2O | CID 19599400 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comparative Analysis of the Biological Activity of 1,4-Oxazepane Derivatives

Executive Summary: The 1,4-Oxazepane Scaffold

The 1,4-oxazepane ring—a seven-membered heterocycle containing one oxygen and one nitrogen atom in a 1,4-relationship—represents a distinct pharmacological scaffold compared to its more famous cousin, the 1,4-benzodiazepine. While benzodiazepines are ubiquitous GABAergic modulators, 1,4-oxazepane derivatives have emerged as highly selective agents in two divergent fields: tubulin-targeting oncology and dopamine D4-selective neuropsychiatry .

This guide provides a technical comparison of 1,4-oxazepane derivatives against standard-of-care alternatives, supported by experimental data (IC50, MIC, and receptor affinity) and validated protocols.

Structural Activity Relationship (SAR) Landscape

Unlike the rigid, planar structure of 1,4-benzodiazepines which favors intercalation into GABA-A receptors, the 1,4-oxazepane ring is non-planar and conformationally flexible. This flexibility allows it to adopt specific "pucker" conformations required for binding to the colchicine-site of tubulin and the dopamine D4 receptor pocket.

Comparison of Core Scaffolds

| Feature | 1,4-Benzodiazepine | 1,4-Oxazepane |

| Core Atoms | N-C-C-N (Diazepine) | O-C-C-N (Oxazepane) |

| Primary Target | GABA-A Receptor (Allosteric) | Tubulin (Colchicine Site) / Dopamine D4 |

| Key Effect | Anxiolytic, Sedative | Antimitotic (Cancer), Antipsychotic (CNS) |

| Lipophilicity | High (BBB permeable) | Tunable (O-atom increases polarity) |

Case Study 1: Anticancer Activity (Tubulin Inhibition)

The most potent application of 1,4-oxazepane derivatives is as Microtubule Destabilizing Agents (MDAs) . Specifically, oxazepin-9-ol derivatives function as structural analogues to IsoCombretastatin A-4 (isoCA-4) , a potent vascular disrupting agent.

Mechanism of Action

These derivatives bind to the colchicine-binding site of

Figure 1: Mechanism of action for 1,4-oxazepane-induced cytotoxicity.

Comparative Efficacy Data (IC50 Values)

The following table compares a lead 1,4-oxazepane derivative (Compound 1g from recent literature) against the standard Combretastatin A-4 (CA-4) and Doxorubicin.

| Cell Line | Tissue Origin | 1,4-Oxazepane (Cmpd 1g) IC50 [nM] | Combretastatin A-4 (CA-4) IC50 [nM] | Doxorubicin IC50 [nM] |

| HCT116 | Colon Carcinoma | 5.0 | 3.2 | 150 |

| K562 | Leukemia | 4.8 | 2.1 | 450 |

| A549 | Lung Carcinoma | 12.0 | 4.5 | 210 |

| MCF-7 | Breast Cancer | 18.0 | 5.0 | 180 |

Analysis: The 1,4-oxazepane derivative demonstrates nanomolar potency comparable to CA-4 but significantly more potent than the clinical standard Doxorubicin in these lines. Crucially, the oxazepane ring offers better metabolic stability than the cis-stilbene bridge of CA-4, which is prone to isomerization into the inactive trans form.

Case Study 2: CNS Selectivity (Dopamine D4 Ligands)

In neuropsychiatry, 2,4-disubstituted 1,4-oxazepanes have been identified as selective Dopamine D4 receptor antagonists .

-

Clinical Relevance: D4 selectivity is sought for treating schizophrenia to avoid the Extrapyramidal Symptoms (EPS) associated with D2 blockade (e.g., Parkinsonism).

-

Performance:

-

Affinity (Ki): High affinity for D4 (Ki < 20 nM).

-

Selectivity Ratio (D2/D4): >100-fold selectivity for D4 over D2.

-

Outcome: Effective antipsychotic activity in rodent models without catalepsy (a marker for EPS).

-

Case Study 3: Antimicrobial Activity

Recent synthesis of 1,4-oxazepane-6-sulfonamide derivatives has expanded the scaffold's utility into antimicrobials.

| Organism | Strain | 1,4-Oxazepane Sulfonamide (MIC µg/mL) | Sulfamethoxazole (Standard) (MIC µg/mL) |

| S. aureus | Gram (+) | 20 | 18 |

| S. epidermidis | Gram (+) | 40 | 35 |

| E. coli | Gram (-) | >100 | 45 |

Insight: The activity is pronounced against Gram-positive bacteria, likely due to the sulfonamide moiety disrupting folate synthesis, with the oxazepane ring improving cell wall penetration compared to linear sulfonamides.

Experimental Protocols

To ensure reproducibility, the following protocols are detailed for synthesis and biological evaluation.

Protocol A: Solid-Phase Synthesis of Chiral 1,4-Oxazepanes

Source: Adapted from RSC Advances, 2020 [1.8]

Objective: Synthesize 1,4-oxazepane-5-carboxylic acids using polymer-supported homoserine.

-

Resin Loading: Immobilize Fmoc-HSe(TBDMS)-OH onto Wang resin.[1]

-

Deprotection: Remove Fmoc group using 20% piperidine in DMF (2 x 10 min).

-

Sulfonylation: React resin-bound amine with 2-nitrobenzenesulfonyl chloride (NsCl) and DIPEA in DCM.

-

Alkylation: Alkylate the sulfonamide nitrogen with 2-bromoacetophenone derivatives using K2CO3 in DMF.

-

Cyclization & Cleavage (The Critical Step):

-

Purification: Lyophilize filtrate and purify via semi-preparative RP-HPLC.

Figure 2: Solid-phase synthesis workflow for 1,4-oxazepane derivatives.

Protocol B: Tubulin Polymerization Assay

Objective: Validate the mechanism of action (MOA) as direct tubulin inhibition.

-

Reagent Prep: Thaw >99% pure tubulin (bovine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

-

Setup: In a 96-well plate (pre-warmed to 37°C), add:

-

Control wells: Tubulin + DMSO (vehicle).

-

Test wells: Tubulin + 1,4-Oxazepane derivative (3 µM).

-

Reference wells: Tubulin + Colchicine (3 µM).

-

-

Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

-

Validation Criteria:

-

Control: Sigmoidal curve indicating nucleation, growth, and steady-state polymerization.

-

Hit: Flat line or significantly reduced Vmax (slope) comparable to Colchicine.

-

References

-

Synthesis and Anticancer Properties of Oxazepines Related to Azaisoerianin and IsoCoQuines. Source: ResearchGate (2020). URL:[Link]

-

Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Source: RSC Advances (2020). URL:[Link]

-

New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands. Source: Journal of Medicinal Chemistry (NIH/PubMed). URL:[Link]

Sources

- 1. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Spectroscopic Differentiation of 1,4-Oxazepane Constitutional Isomers

Topic: Spectroscopic differentiation of 1,4-oxazepane constitutional isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Technical Comparison Guide for Structural Elucidation in Drug Discovery

Executive Summary & Strategic Importance

The 1,4-oxazepane scaffold—a seven-membered heterocycle containing oxygen and nitrogen in a 1,4-relationship—is a privileged structure in medicinal chemistry, serving as the core for antidepressants (e.g., Amoxapine), anticonvulsants, and histone deacetylase (HDAC) inhibitors.

However, the synthesis of this scaffold often yields constitutional isomers, particularly 1,3-oxazepanes (via acetal/aminal formation) or 1,2-oxazepanes (isoxazepanes), depending on the cyclization strategy employed. Distinguishing these isomers is critical because they possess vastly different pharmacological profiles and metabolic stabilities.

This guide provides a rigorous, data-driven framework for differentiating the 1,4-oxazepane target from its constitutional isomers (1,2- and 1,3-systems) using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We synthesize protocols that rely on first-principles chemical shift logic and fragmentation mechanics to ensure unambiguous identification.

Comparative Analysis: The Spectroscopic Fingerprint

NMR Spectroscopy: The Gold Standard

NMR is the primary tool for differentiation. The connectivity of the heteroatoms dictates the chemical environment of the ring carbons and protons.

The "Smoking Gun" Signals

-

1,4-Oxazepane (Target): Characterized by ethylene bridges separating the heteroatoms. You will observe distinct methylene signals for

and -

1,3-Oxazepane (Common Isomer): Contains an

linkage (aminal/hemiaminal ether). The proton(s) on this carbon are significantly deshielded, and the carbon itself appears in a unique downfield region. -

1,2-Oxazepane: Contains a direct

bond. The

Table 1: Comparative Chemical Shift Ranges (Approximate)

| Feature | 1,4-Oxazepane (Target) | 1,3-Oxazepane (Isomer) | 1,2-Oxazepane (Isomer) |

| Key Structural Motif | |||

| HMBC Correlation | No 2-bond coupling between O-C and N-C | Strong | N/A (Direct N-O bond) |

Mass Spectrometry: Fragmentation Logic

While NMR provides connectivity, MS provides structural validation through fragmentation pathways.

-

1,4-Oxazepane: Fragments typically via

-cleavage relative to the nitrogen, followed by ring opening. The morpholine-like structure is relatively stable. -

1,3-Oxazepane: Highly susceptible to retro-cycloaddition or hydrolysis of the aminal linkage. A dominant loss of the aldehyde/ketone fragment (used to form the ring) is often observed.

Visualization of Logic Pathways

NMR Decision Tree

The following diagram outlines the logical flow for assigning the constitutional isomer based on 1D and 2D NMR data.

Figure 1: NMR decision matrix for distinguishing oxazepane constitutional isomers.

Fragmentation Pathway (MS)

This diagram illustrates the divergent fragmentation behavior of the 1,4-isomer versus the 1,3-isomer.

Figure 2: Divergent mass spectrometry fragmentation pathways for 1,4- vs 1,3-oxazepanes.

Experimental Protocols

Protocol A: NMR Structural Validation

Objective: Definitively assign the 1,4-oxazepane ring structure.

Sample Requirement: >2 mg pure compound in

-

Preparation: Dissolve 2-5 mg of the isolated product in 600

L of deuterated solvent. Filter if necessary to remove particulates that cause line broadening. -

Acquisition (Priority Order):

-

1H (1D): Acquire with sufficient scans (ns=16) to resolve coupling constants. Checkpoint: Look for the diagnostic aminal proton (>4.2 ppm). If present, you likely have the 1,3-isomer.

-

HSQC (2D): Set spectral width to cover aliphatic carbons (0-100 ppm). Checkpoint: Identify the carbon attached to the potential aminal proton. If

ppm, it confirms the 1,3-isomer. -

COSY (2D): Trace the connectivity. For 1,4-oxazepane, you must establish a continuous spin system of

(or substituted variant). -

HMBC (2D): Optimize for long-range coupling (8-10 Hz). Look for correlations between the Oxygen-adjacent protons and the Nitrogen-adjacent carbons.

-

-

Data Processing: Phase correct manually. Integration of the methylene signals is critical to confirm the number of protons in the ring.

Protocol B: MS Fragmentation Analysis

Objective: Confirm ring stability and isomeric identity via breakdown patterns.[1] Instrument: LC-QTOF or Orbitrap (High Resolution).

-

Method: Direct infusion or UPLC-MS (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

-

Ionization: ESI Positive Mode.

-

Collision Energy (CE): Ramp CE from 10 to 40 eV.

-

Analysis:

-

Extract the MS/MS spectrum of the parent ion

. -

1,4-Check: Look for fragments corresponding to the loss of

(28 Da) or -

1,3-Check: Look for the loss of the "linker" fragment. For example, if formaldehyde was used in synthesis, look for

.

-

References

-

Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization. Retrieved from [Link]

-

ResearchGate. (2025). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy. Retrieved from [Link]

Sources

Comparative study of catalytic systems for the synthesis of 1,4-oxazepanes

Executive Summary

The 1,4-oxazepane core—a seven-membered heterocycle containing oxygen and nitrogen—represents a privileged yet underutilized pharmacophore in medicinal chemistry.[1] Unlike their benzo-fused counterparts (1,4-benzoxazepines), which are ubiquitous in anxiolytics and antipsychotics, non-fused 1,4-oxazepanes offer distinct 3D conformational properties crucial for next-generation drug discovery.

This guide provides a technical comparative analysis of three distinct catalytic paradigms for accessing this scaffold:

-

Gold(I)-Catalyzed Hydrofunctionalization: Best for atom economy and accessing unsaturated cores.

-

Chiral Brønsted Acid Organocatalysis: The superior method for enantioselective construction via desymmetrization.

-

Lewis Acid-Mediated Cyclization: A robust, scalable approach for non-fused, diversely substituted scaffolds.

Comparative Analysis of Catalytic Systems

System A: Gold(I)-Catalyzed Intramolecular Hydroalkoxylation

The "π-Acid" Approach

Gold(I) catalysis has revolutionized the synthesis of medium-sized rings by activating alkynes or allenes toward intramolecular nucleophilic attack by pendant alcohols. This method is particularly powerful for 1,4-oxazepanes because it overcomes the entropic and enthalpic penalties associated with forming 7-membered rings (the "medium-sized ring constraint").

-

Mechanism: The cationic Au(I) species coordinates to the C-C multiple bond (alkyne or allene), rendering it electrophilic. The tethered hydroxyl group attacks the activated complex (typically exo-dig or endo-dig cyclization), followed by protodeauration to regenerate the catalyst.

-

Key Advantage: High atom economy and mild conditions. It allows for the retention of olefinic handles for further functionalization.

-

Limitation: Regioselectivity (6-exo vs. 7-endo) can be substrate-dependent and requires ligand tuning.

System B: Chiral Brønsted Acid Organocatalysis

The "Desymmetrization" Approach

For medicinal chemistry applications requiring high optical purity, chiral phosphoric acids (CPAs) offer a metal-free route. This system typically involves the enantioselective desymmetrization of 3-substituted oxetanes.[2]

-

Mechanism: The chiral acid activates the oxetane ring through dual hydrogen bonding while simultaneously directing the nucleophilic attack of a tethered amine or alcohol. This concerted opening/cyclization establishes the 7-membered ring with high enantiomeric excess (ee).

-

Key Advantage: Exceptional stereocontrol (>90% ee) and operational simplicity (no inert atmosphere required for some variants).

-

Limitation: Synthesis of the specific oxetane precursors can be multi-step.[3]

System C: Lewis Acid-Mediated Intramolecular Etherification

The "Classical" Approach

While less "modern" than gold catalysis, Lewis acid-mediated cyclization remains the workhorse for generating simple, non-fused 1,4-oxazepanes on a gram scale. Recent optimizations using catalysts like

-

Mechanism: Activation of a leaving group (e.g., epoxide, alcohol) or carbonyl generates a transient carbocation or activated complex, which is trapped by the internal nucleophile.

-

Key Advantage: Low cost and scalability. Ideal for generating libraries of 4,7-disubstituted 1,4-oxazepanes.

-

Limitation: Often lacks stereocontrol; harsh conditions can lead to polymerization or elimination side products.

Performance Metrics & Data

The following table summarizes the performance of these systems based on recent literature benchmarks.

| Metric | Gold(I) Catalysis (System A) | Chiral Organocatalysis (System B) | Lewis Acid Etherification (System C) |

| Primary Precursor | Alkynyl/Allenyl Alcohols | 3-Substituted Oxetanes | N-tethered Amino Alcohols/Epoxides |

| Catalyst Load | 1–5 mol% (e.g., IPrAuCl/AgOTf) | 1–10 mol% (e.g., SPINOL-CPA) | 10–100 mol% (e.g., |

| Typical Yield | 75–92% | 80–98% | 50–85% |

| Stereoselectivity | Low (unless chiral ligands used) | High (>90% ee) | Low (Racemic) |

| Regioselectivity | Ligand Dependent (6-exo vs 7-endo) | High (Directed by catalyst) | Moderate (Substrate controlled) |

| Scalability | Moderate (Cost of Au) | Moderate (Cost of Catalyst) | High |

| Key Reference | RSC Adv.[4] (2023) [1] | J. Org.[2][4][5][6][7] Chem. (2023) [2] | ChemRxiv (2025) [3] |

Mechanistic Visualization

Diagram 1: Gold(I) Catalytic Cycle

This pathway illustrates the activation of an alkyne tethered to an alcohol, a common route to the oxazepane core.

Caption: Gold(I)-catalyzed 7-endo-dig cyclization pathway for 1,4-oxazepane synthesis.

Diagram 2: Chiral Phosphoric Acid Activation

This diagram depicts the dual activation mode used in the enantioselective desymmetrization of oxetanes.

Caption: Dual H-bond activation mode for the enantioselective desymmetrization of oxetanes.

Experimental Protocols

Protocol A: Gold(I)-Catalyzed Synthesis (Representative)

Targeting unsaturated 1,4-oxazepanes from alkynyl alcohols.

-

Preparation: In a glovebox or under

, charge a flame-dried reaction vial with the alkynyl alcohol precursor (1.0 equiv). -

Catalyst Addition: Add IPrAuCl (2 mol%) and AgOTf (2 mol%) to generate the active cationic gold species in situ. Alternatively, use pre-formed IPrAuNTf₂ .

-

Solvent: Dissolve in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1 M concentration).

-

Reaction: Stir at room temperature (25 °C). Monitor by TLC (typically 1–4 hours).

-

Note: If the reaction is sluggish (often due to steric hindrance), heat to 40–60 °C.

-

-

Workup: Filter the mixture through a short pad of silica gel to remove the gold catalyst. Elute with ether or EtOAc.

-

Purification: Concentrate the filtrate and purify via flash column chromatography.

Protocol B: Chiral Brønsted Acid Desymmetrization

Targeting high-ee benzo-fused or substituted 1,4-oxazepanes.

-

Preparation: Charge a vial with the 3-substituted oxetane precursor (0.1 mmol).

-

Catalyst: Add the chiral phosphoric acid catalyst (e.g., (S)-TRIP or SPINOL-derived CPA ) (5 mol%).

-

Solvent: Add anhydrous Toluene or Mesitylene (concentration 0.05 M). The non-polar solvent often enhances the tight ion-pairing required for high enantioselectivity.

-

Reaction: Stir at ambient temperature. For difficult substrates, lower temperatures (-20 °C) may improve ee at the cost of reaction time.

-

Quench: Add a small amount of

to neutralize the acid. -

Purification: Direct purification via silica gel chromatography. Avoid acidic eluents which might racemize sensitive products.

References

-

Gold(I)-catalyzed cycloisomerization of alcohol or amine tethered-vinylidenecyclopropanes providing access to morpholine, piperazine or oxazepane derivatives. RSC Advances, 2023. [Link]

-

Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 2023.[2] [Link]

-

Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv, 2025. [Link]

-

A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. Letters in Organic Chemistry, 2020. [Link]

-

Synthesis of Oxazocenones via Gold(I)-Catalyzed 8-Endo-Dig Hydroalkoxylation of Alkynamides. Organic Letters, 2015.[8] [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cyclization Strategies in Carbonyl–Olefin Metathesis: An Up-to-Date Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gold( i )-catalyzed cycloisomerization of alcohol or amine tethered-vinylidenecyclopropanes providing access to morpholine, piperazine or oxazepane de ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00085K [pubs.rsc.org]

- 8. Synthesis of oxazocenones via gold(I)-catalyzed 8-endo-dig hydroalkoxylation of alkynamides. | Broad Institute [broadinstitute.org]

A Guide to the Structural Verification of 5-Phenyl-1,4-oxazepane: A Cross-Validation Approach Using NMR and Mass Spectrometry

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the structural elucidation of 5-Phenyl-1,4-oxazepane, a heterocyclic scaffold of interest in medicinal chemistry. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices and demonstrates how the synergistic cross-validation of these powerful analytical techniques provides a self-validating system for structural confirmation.

Introduction: The Importance of Orthogonal Data in Structure Elucidation

The 1,4-oxazepane ring system is a seven-membered heterocycle that can exhibit significant conformational flexibility.[1] The introduction of a phenyl substituent at the 5-position creates a chiral center and further influences the molecule's three-dimensional structure, which is critical for its potential biological activity. Given these structural nuances, relying on a single analytical technique for characterization is fraught with peril. Instead, a multi-faceted approach, leveraging the complementary nature of NMR and mass spectrometry, is essential for building a robust and irrefutable structural assignment. NMR provides detailed information about the connectivity and spatial arrangement of atoms, while mass spectrometry offers precise molecular weight and fragmentation data, which reveals the composition and assembly of the molecular framework.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule's structure.[2] For a molecule like 5-Phenyl-1,4-oxazepane, a suite of 1D and 2D NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the atoms.

Predicted NMR Data for 5-Phenyl-1,4-oxazepane

In the absence of a commercially available standard for 5-Phenyl-1,4-oxazepane, we will utilize predicted NMR data as a framework for our discussion. These predictions are generated using sophisticated algorithms that model the magnetic environment of each nucleus. Online platforms such as NMRDB.org and NMRium offer tools for such predictions.[3]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Phenyl-1,4-oxazepane

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | 3.8 - 4.2 | 70 - 75 |

| 3 | 2.9 - 3.3 | 50 - 55 |

| 5 | 4.5 - 4.9 | 65 - 70 |

| 6 | 3.0 - 3.4 | 52 - 57 |

| 7 | 3.9 - 4.3 | 72 - 77 |

| C1' (ipso) | - | 140 - 145 |

| C2'/C6' | 7.2 - 7.4 | 126 - 129 |

| C3'/C5' | 7.3 - 7.5 | 128 - 131 |

| C4' | 7.2 - 7.4 | 127 - 130 |

Note: These are estimated ranges and the actual experimental values may vary.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the synthesized 5-Phenyl-1,4-oxazepane in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

1D NMR Spectra Acquisition:

-

Acquire a ¹H NMR spectrum to identify the proton environments.

-

Acquire a ¹³C NMR spectrum to identify the carbon environments.

-

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H correlations between adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H-¹³C pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for piecing together the molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the molecule's conformation.

-

Data Interpretation and Rationale